N-(2,1,3-benzothiadiazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, a brominated chromene core, and a carboxamide functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiadiazole intermediate, followed by bromination and subsequent coupling with a chromene derivative. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The bromine atom in the chromene core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with biological macromolecules, while the brominated chromene core may enhance binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
Uniqueness
Compared to similar compounds, N-(2,1,3-benzothiadiazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the chromene core enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H8BrN3O3S |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-7-bromo-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H8BrN3O3S/c17-8-1-3-10-13(21)7-15(23-14(10)5-8)16(22)18-9-2-4-11-12(6-9)20-24-19-11/h1-7H,(H,18,22) |
InChI Key |
OMTYFKRLYYSPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
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